Cas no 90509-02-7 (Luxabendazole)

Luxabendazole structure
Product name:Luxabendazole
Luxabendazole Chemical and Physical Properties
Names and Identifiers
-
- Luxabendazole
- LUXALBENDAZOLE,PLANT STANDARD
- LUXABENDAZOLUM
- methyl 5-hydroxy-2-benzimidazolecarbamate p-fluorobenzenesulfonate
- SCHEMBL321908
- HY-122765
- CCRIS 7645
- Benzenesulfonic acid, 4-fluoro-, 2-[(methoxycarbonyl)amino]-1H-benzimidazol-6-yl ester
- DTXSID00238189
- AKOS015901189
- NS00040626
- Methyl 5-hydroxy-2-benzimidazolecarbamate, p-fluorobenzenesulfonate (ester)
- HOE 216V
- AKOS015967126
- Luxabendazol
- Q27256388
- 2-((Methoxycarbonyl)amino)-1h-benzo[d]imidazol-5-yl 4-Fluorobenzenesulfonate
- 34S1S00GV3
- HOE-216V
- 2-Benzimidazolecarbamate, 5-hydroxy-, p-fluorobenzenesulfoonate
- [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate
- CHEMBL2104764
- ZVIDWFUBDDXAJA-UHFFFAOYSA-N
- 90509-02-7
- LUXABENDAZOLE [INN]
- J-505262
- CS-0088859
- methyl 5-(4-fluorophenylsulfonyloxy)benzimidazole-2-carbamate
- Luxabendazole [INN:BAN]
- Luxabendazole, VETRANAL(TM), analytical standard
- Luxabendazol [Spanish]
- UNII-34S1S00GV3
- Luxabendazolum [Latin]
- Benzenesulfonic acid, 4-fluoro-, 2-[(methoxycarbonyl)amino]-1H-benzimidazol-5-yl ester (9CI); Dabendazole; HOE 216V; Luxabendazole; Benzenesulfonic acid, 4-fluoro-, 2-[(methoxycarbonyl)amino]-1H-benzimidazol-6-yl ester
- Luxabendazolum (Latin)
- DTXCID70160680
-
- Inchi: InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20)
- InChI Key: ZVIDWFUBDDXAJA-UHFFFAOYSA-N
- SMILES: COC(NC1NC2C=C(OS(C3C=CC(F)=CC=3)(=O)=O)C=CC=2N=1)=O
Computed Properties
- Exact Mass: 365.04800
- Monoisotopic Mass: 365.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 119A^2
- XLogP3: 2.7
Experimental Properties
- Density: 1.571
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.663
- PSA: 118.76000
- LogP: 3.80180
Luxabendazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | L473560-2.5mg |
Luxabendazole |
90509-02-7 | 2.5mg |
$ 121.00 | 2023-09-07 | ||
A2B Chem LLC | AH82080-50mg |
Luxabendazole |
90509-02-7 | 50mg |
$715.00 | 2024-05-20 | ||
TRC | L473560-1mg |
Luxabendazole |
90509-02-7 | 1mg |
$ 63.00 | 2023-09-07 | ||
A2B Chem LLC | AH82080-100mg |
Luxabendazole |
90509-02-7 | 100mg |
$1127.00 | 2024-05-20 |
Luxabendazole Related Literature
-
Em Canh Pham,Tuong Vi Le Thi,Huong Ha Ly Hong,Bich Ngoc Vo Thi,Long B. Vong,Thao Thanh Vu,Duy Duc Vo,Ngoc Vi Tran Nguyen,Khanh Nguyen Bao Le,Tuyen Ngoc Truong RSC Adv. 2023 13 399
90509-02-7 (Luxabendazole) Related Products
- 59576-26-0(1-(4-methylpyridin-2-yl)ethan-1-one)
- 1807111-21-2(2-Bromo-3,4,5-trifluorophenylacetic acid)
- 80530-54-7(METHYL2-(CHLOROMETHYL)PHENYL)PROPIONATE(MIXTURE))
- 1151539-16-0(4-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde)
- 1806277-73-5(2,5-Difluoro-3-methylbenzenesulfonamide)
- 77037-40-2(2-BENZOFURANCARBOXYLIC ACID, 4,6-DIMETHYL-)
- 2306254-75-9(N-methyl-N-[(3S)-3-piperidyl]acetamide hydrochloride)
- 1251686-89-1(N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide)
- 52090-23-0(Phosphine, diphenyl[3-(triethoxysilyl)propyl]-)
- 488108-86-7(methyl 2-hydroxy-4-(4-isopropylphenyl)-4-oxo-2-(trifluoromethyl)butanoate)
Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
